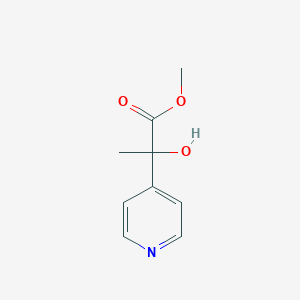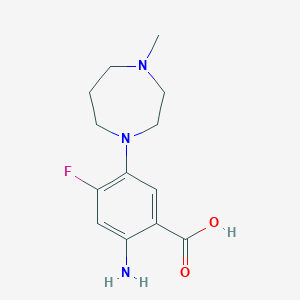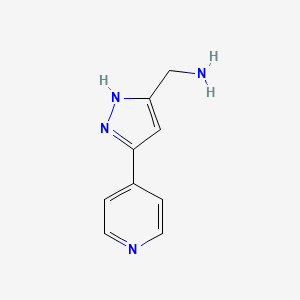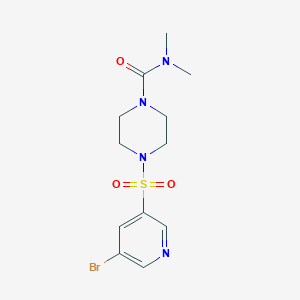
2-ヒドロキシ-2-(ピリジン-4-イル)プロパン酸メチル
概要
説明
“Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” is a chemical compound with the CAS Number: 1249538-66-6 . It has a molecular weight of 181.19 . The IUPAC name for this compound is methyl 2-hydroxy-2-(4-pyridinyl)propanoate . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” is 1S/C9H11NO3/c1-9(12,8(11)13-2)7-3-5-10-6-4-7/h3-6,12H,1-2H3 . The SMILES string representation is O=C(OC)C(O)©C1=CC=NC=C1 .
Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” is a solid substance . The storage temperature and shipping temperature are not specified .
科学的研究の応用
薬効
“2-ヒドロキシ-2-(ピリジン-4-イル)プロパン酸メチル”は、複素環式化合物のクラスに属する . 複素環式化合物は、医薬品化学で広く使用されており、さまざまな天然物や医薬品に見られる . それらは、重要な薬効を持つことが知られている .
化学研究における用途
“2-ヒドロキシ-2-(ピリジン-4-イル)プロパン酸メチル”を含む硫黄含有複素環式化合物は、化学研究で広く使用されている . それらは、さまざまな天然物に見られ、肉、野菜、ピーナッツ、コーヒー、ココアなどの食品のフレーバーに使用されている .
抗がん療法
“2-ヒドロキシ-2-(ピリジン-4-イル)プロパン酸メチル”と類似のピロロピリジン骨格を含む化合物は、抗がん療法に使用される . ピロロ[3,2-c]ピリジン誘導体は、FMSキナーゼに対して阻害効果を示し、抗がん剤および抗関節リウマチ薬の開発のための有望な候補である .
非線形光学における用途
“2-ヒドロキシ-2-(ピリジン-4-イル)プロパン酸メチル”とその誘導体は、非線形光学で潜在的な用途がある . 計算結果から、水分子とゲストを層間空間に、ホスト層のスルホ基に結合する水素結合の密なネットワークが明らかになった . 最終モデルにおけるゲストの双極子モーメントは、これらの材料の非線形光学における潜在的な用途を示している .
抗線維化活性
“2-ヒドロキシ-2-(ピリジン-4-イル)プロパン酸メチル”とその誘導体は、抗線維化活性を示す . それらは、肝星細胞における形質転換成長因子-β1(TGF-β1)のmRNA発現を阻害する 、その抗酸化特性とチオアセタミド(TAA)誘発肝線維化におけるTGF-βの発現の減少によって線維化を予防することができる .
関連する複素環の合成
“2-ヒドロキシ-2-(ピリジン-4-イル)プロパン酸メチル”とその誘導体は、関連する4員環から7員環までの複素環の合成に使用される . これらの複素環は、独特の生物活性を示す .
作用機序
Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate acts as an inhibitor of several enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate has been found to have anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including improved memory and learning. Additionally, Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate has been found to have anti-inflammatory and anti-oxidant properties, which can help to reduce oxidative stress and improve overall health.
実験室実験の利点と制限
Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of biochemical and physiological effects, making it a versatile compound for use in research. However, there are some limitations to the use of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate in laboratory experiments. For example, it is not soluble in water, and therefore it must be dissolved in organic solvents in order to be used in experiments. Additionally, it is not stable in the presence of light or air, and therefore must be stored in an airtight container in a dark place.
将来の方向性
Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate has a wide range of potential applications in the future. One potential application is in the development of novel drugs and pharmaceuticals. Additionally, Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate could be used to develop new catalysts and catalytic systems, which could be used to improve the efficiency of chemical reactions. Furthermore, Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate could be used in the development of nanoparticles for drug delivery, as well as in research on the development of new materials. Finally, Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate could be used to study the effects of acetylcholinesterase inhibition on the nervous system, as well as its effects on inflammation and oxidative stress.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust and contact with skin and eyes .
特性
IUPAC Name |
methyl 2-hydroxy-2-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-3-5-10-6-4-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKJSPVELYLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1527358.png)

![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)


![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)



![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)

